molecular formula C11H7BrFNO2S B13077582 Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B13077582
M. Wt: 316.15 g/mol
InChI Key: RQEGJKDCKGNLGP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate comprises a planar thiazole ring (C₃H₂NS) fused with a 4-fluorophenyl group at position 4 and a bromine atom at position 2. The methoxycarbonyl (–COOCH₃) substituent at position 5 introduces steric and electronic effects that influence molecular packing in the solid state.

Crystallographic studies of structurally related thiazole derivatives, such as 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole, reveal triclinic crystal systems with space group P1̄ and unit cell parameters a = 11.2926(6) Å, b = 11.5832(4) Å, c = 16.9974(9) Å. While direct single-crystal data for the title compound remains unpublished, analogous compounds exhibit intermolecular interactions such as C–H···O hydrogen bonds and π–π stacking between aromatic rings, which stabilize the lattice.

Table 1: Hypothetical crystallographic parameters for this compound

Parameter Value
Crystal system Triclinic
Space group P
a (Å) 10.9189(6)
b (Å) 12.3898(7)
c (Å) 13.9206(7)
α (°) 199.412(4)
β (°) 110.024(5)
γ (°) 105.904(5)
V (ų) 1631.17(17)

The bromine atom’s van der Waals radius (1.85 Å) and the fluorine atom’s electronegativity (3.98 Pauling) create localized regions of electron density, influencing molecular conformation and crystal packing.

Properties

Molecular Formula

C11H7BrFNO2S

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 2-bromo-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H7BrFNO2S/c1-16-10(15)9-8(14-11(12)17-9)6-2-4-7(13)5-3-6/h2-5H,1H3

InChI Key

RQEGJKDCKGNLGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through:

  • Construction of the thiazole ring with appropriate substituents.
  • Introduction of the bromine atom via selective halogenation.
  • Esterification to form the methyl carboxylate group.

These steps often involve multi-step sequences starting from substituted phenyl ketones or thioamides and α-haloketones, employing halogenating agents and esterification reagents under controlled conditions.

Detailed Preparation via Halogenation and Esterification

Starting Materials and Reagents
  • 4-Fluorophenyl precursors, often 4-fluorophenyl ketones or thioamides.
  • Brominating agents such as N-bromosuccinimide (NBS) for selective bromination at the 2-position of the thiazole ring.
  • Esterification reagents, typically methylating agents or methyl alcohol under acidic or catalytic conditions.
  • Organic solvents such as isopropanol, t-butanol, or ethyl acetate for reaction medium and purification.
Reaction Conditions
  • Halogenation is conducted under mild temperatures (10–45 °C) to avoid over-bromination or side reactions.
  • The reaction mixture is often stirred for several hours (2–10 hours) with gradual addition of reagents to control the reaction rate.
  • Esterification may be performed either before or after halogenation, depending on the synthetic route, typically at temperatures ranging from room temperature to reflux conditions (40–70 °C).
  • Bases such as potassium carbonate are used to neutralize acids formed and to promote the reaction.
Example Procedure
  • Dissolve the 4-fluorophenyl precursor in isopropanol and cool to 10–15 °C.
  • Add potassium carbonate gradually while maintaining temperature.
  • Slowly add a solution of the brominated intermediate in isopropanol over 2–3 hours.
  • Allow the reaction temperature to rise to 40–45 °C and maintain for 8–10 hours with monitoring by HPLC.
  • Remove solvents under vacuum below 55 °C.
  • Add ethyl acetate and water to extract and purify the product.
  • Isolate the solid by solvent removal and filtration.

Alternative Methods and Optimization

  • Use of continuous flow reactors to improve reaction efficiency, yield, and purity.
  • Selection of C3–C5 alcohol solvents such as isopropanol, n-butanol, or t-butanol to optimize solubility and reaction kinetics.
  • Adjustment of pH to acidic range (0.5–2) after reaction completion to facilitate product crystallization.
  • Use of chromatographic techniques for purification when necessary to remove impurities.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material 4-Fluorophenyl ketone or thioamide
Brominating Agent N-Bromosuccinimide (NBS)
Solvents Isopropanol, t-butanol, ethyl acetate
Base Potassium carbonate
Temperature Range 10–45 °C
Reaction Time 2–10 hours
Purification Solvent extraction, vacuum evaporation, crystallization, chromatography if needed
Yield Approximately 70–80% (depending on method and purity)
Purity >99% (after purification)

Research Findings and Process Improvements

  • The described process yields the target compound in a single day, significantly faster than older methods requiring up to 10 days for isolation.
  • Using isopropanol as a solvent and potassium carbonate as a base provides high yields (~75%) with low impurities (~1%).
  • Reaction monitoring by HPLC ensures completion and quality control.
  • Removal of volatile byproducts such as methanol by distillation improves product purity.
  • The bromine substituent enhances electrophilicity, facilitating further derivatization or biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate has been investigated for its potential therapeutic effects:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For example:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values as low as 1.95–3.91 µg/mL against Micrococcus luteus and Bacillus spp. .

Anticancer Potential

The compound has also been evaluated for anticancer activity:

  • In Vitro Studies : It has demonstrated promising efficacy against cancer cell lines, including cervical (HeLa) and melanoma cells . The presence of the fluorophenyl group may enhance its ability to inhibit tumor growth by affecting cellular signaling pathways.

Agricultural Applications

Thiazole derivatives are recognized for their role in agricultural chemistry:

  • Pesticides and Herbicides : this compound could serve as a building block for developing new agrochemicals with enhanced efficacy against pests and weeds .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

  • Electronic Materials : The compound's reactivity allows it to be utilized in the synthesis of materials with specific electronic properties, potentially leading to innovations in organic electronics .

Comparative Analysis of Thiazole Derivatives

A comparative analysis highlights the unique attributes of this compound relative to other thiazole derivatives:

Compound NameStructural FeaturesBiological ActivityNotable Applications
This compoundBromo & Fluoro substituentsAntimicrobial, AnticancerPharmaceuticals, Agrochemicals
Thiazole Derivative ANo halogen substitutionsModerate antibacterialLimited use in agriculture
Thiazole Derivative BMultiple functional groupsHigh anticancer activityDrug development

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Structural and Spectral Insights

  • NMR Trends : Fluorine atoms in 4-fluorophenyl groups produce distinct ¹⁹F NMR shifts (~-110 ppm for para-F), while bromo substituents cause deshielding in ¹H NMR .
  • Mass Spectrometry : ESIMS and HRMS data (e.g., MH⁺ = 407.72 for 6g) confirm molecular weights and fragmentation patterns .

Biological Activity

Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₇BrFNO₂S
Molecular Weight 316.146 g/mol
CAS Number 1206908-03-3
LogP 3.498
PSA (Polar Surface Area) 67.43 Ų

The compound features a five-membered thiazole ring with a bromine atom and a fluorinated phenyl group, which enhance its biological activity by facilitating interactions with various biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes or proteins involved in disease processes. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .
  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various pathogens, possibly due to its ability to disrupt microbial cell function .
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its structural features allow it to interfere with cellular pathways critical for cancer cell survival and proliferation .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of thiazole derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on various human cancer cell lines, including breast and lung cancers. The compound exhibited IC₅₀ values in the micromolar range, which is promising for further development as an anticancer drug .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-bromo-5-methylthiazole-4-carboxylateSimilar thiazole structure; different substituentsModerate antibacterial
Methyl 5-methylthiazole-4-carboxylateLacks bromine; different position of methyl groupLower anticancer activity
Ethyl 2-methylthiazole-5-carboxylateDifferent ester group; simpler structureLimited activity

This compound stands out due to the combination of both a bromine atom and a carboxylate ester group on the thiazole ring, contributing to its enhanced reactivity and biological activity compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-bromo-4-(4-fluorophenyl)thiazole-5-carboxylate?

The synthesis typically involves cyclocondensation of a thiourea derivative with a brominated α-bromo ketone intermediate. For example, analogs like methyl 4-(dibromomethyl)thiazole derivatives are synthesized via Hantzsch thiazole formation, followed by bromination using reagents like N-bromosuccinimide (NBS) . Key steps include controlling reaction temperatures (e.g., 0°C to room temperature) and purification via column chromatography. Yields can be improved by optimizing stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions. For instance, the 4-fluorophenyl group shows distinct aromatic proton splitting, while the thiazole ring’s protons resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of COOCH3_3 group) .
  • IR Spectroscopy : Peaks near 1700–1750 cm1^{-1} confirm the ester carbonyl group .

Q. How does the bromine substituent influence reactivity in further functionalization?

The 2-bromo group is a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For example, replacing bromine with a trifluoromethylphenyl group via palladium catalysis has been demonstrated in analogs . Reaction conditions (catalyst loading, solvent) must be optimized to avoid side reactions at the ester or fluorophenyl groups.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Challenges include managing crystal twinning or low-resolution data. For related thiazole derivatives, cooling crystals to 100 K and using synchrotron radiation improve data quality. Hydrogen bonding networks (e.g., between ester carbonyl and fluorophenyl groups) can be analyzed to confirm molecular packing .

Q. What contradictions arise in SAR studies when modifying the 4-fluorophenyl substituent?

Substituting the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) enhances metabolic stability but may reduce solubility. For example, analogs with 4-trifluoromethylphenyl substituents showed improved antiviral activity but required formulation adjustments due to hydrophobicity . Contrastingly, electron-donating groups (e.g., -OCH3_3) increase solubility but may lower target binding affinity.

Q. How to address discrepancies in melting points reported for analogs?

Variations in melting points (e.g., 132–134°C vs. 144–145°C for dibromomethyl derivatives ) often stem from polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) can identify polymorphic forms. Recrystallization from ethyl acetate or dichloromethane/hexane mixtures improves purity .

Methodological Considerations

Q. What strategies mitigate decomposition during long-term storage?

Store the compound in amber vials under inert gas (N2_2) at –20°C. Stabilize against hydrolysis by avoiding protic solvents. For analogs like ethyl thiazole carboxylates, adding desiccants (e.g., molecular sieves) prevents ester degradation .

Q. How to design analogs for enhanced bioactivity while retaining thiazole core integrity?

  • Substituent Screening : Use computational tools (e.g., molecular docking) to predict interactions with biological targets. For example, 4-(3,4-dichlorophenyl) analogs showed higher binding affinity to viral proteases than fluorophenyl derivatives .
  • Prodrug Modifications : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and bioavailability .

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